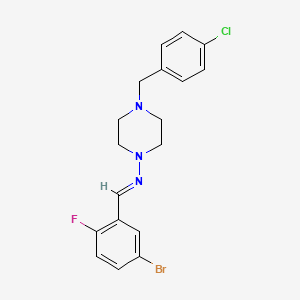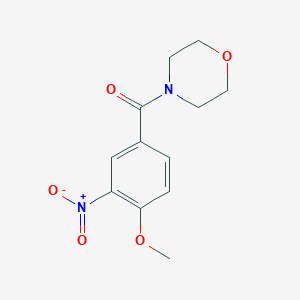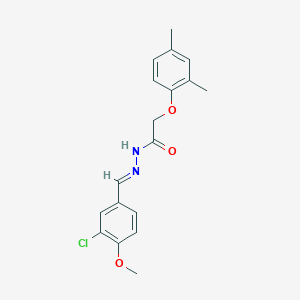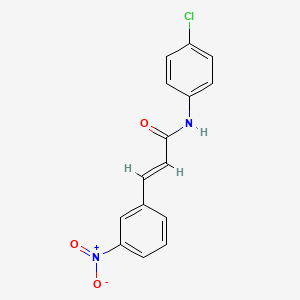
N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals known for their potential in various biochemical applications, including serving as precursors for pharmaceuticals. The presence of functional groups such as bromo, fluoro, benzylidene, and piperazinamine suggests a compound that could be involved in receptor binding or enzymatic inhibition activities due to these groups' common presence in bioactive molecules.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step organic reactions, starting from simpler benzyl and piperazine components. These reactions may include salification, monosubstitution, and bromination to introduce the desired functional groups into the final compound. For example, the synthesis of similar piperazine derivatives has been achieved through reactions involving elimination, reduction, and bromization steps to produce compounds with potential as CCR5 antagonists and other biological activities (Bi, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like IR, 1H NMR, and X-ray crystallography. These analyses can confirm the presence of specific functional groups and the overall molecular conformation, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets. For instance, studies on regioisomeric bromodimethoxy benzyl piperazines have utilized GC-MS and FTIR for analytical profiling, highlighting the importance of structural analysis in distinguishing closely related compounds (Abdel-Hay, Deruiter, & Clark, 2014).
科学的研究の応用
Synthesis and Antimicrobial Activity
A series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, synthesized by cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, showed potential antimicrobial activity against various bacterial and fungal strains. This research highlights the compound's relevance in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Crystal Structure and Antibacterial Properties
Two new bis-Schiff bases containing a piperazine ring, derived from reactions involving 4-chloro- and 4-cyanobenzaldehyde, demonstrated good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The study provides insights into the structural attributes contributing to antibacterial efficacy (Xu et al., 2018).
Piperazine Derivative Bioactivities
New Mannich bases involving vanilin derived chalcone compound and various substituted piperazines were synthesized, showing significant cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This underlines the potential therapeutic applications of piperazine derivatives in cancer treatment and enzyme inhibition (Gul et al., 2019).
X-ray Diffraction and Biological Evaluation
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, including by single crystal XRD, revealing intermolecular interactions and moderate anthelmintic activity. This work contributes to the understanding of structural determinants for biological activity (Sanjeevarayappa et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-1-(5-bromo-2-fluorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClFN3/c19-16-3-6-18(21)15(11-16)12-22-24-9-7-23(8-10-24)13-14-1-4-17(20)5-2-14/h1-6,11-12H,7-10,13H2/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJNXULFZVMRLV-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC(=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC(=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)
![N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)


![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinamine hydrochloride](/img/structure/B5538738.png)
![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)

![N-{4-[1-ethyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5538767.png)
![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)
![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)